2-Methyl-3-(thiophen-2-yl)aniline 2-Methyl-3-(thiophen-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 546094-27-3
VCID: VC2705193
InChI: InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3
SMILES: CC1=C(C=CC=C1N)C2=CC=CS2
Molecular Formula: C11H11NS
Molecular Weight: 189.28 g/mol

2-Methyl-3-(thiophen-2-yl)aniline

CAS No.: 546094-27-3

Cat. No.: VC2705193

Molecular Formula: C11H11NS

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(thiophen-2-yl)aniline - 546094-27-3

Specification

CAS No. 546094-27-3
Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
IUPAC Name 2-methyl-3-thiophen-2-ylaniline
Standard InChI InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3
Standard InChI Key RDZXWJDLEYIFEH-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C2=CC=CS2
Canonical SMILES CC1=C(C=CC=C1N)C2=CC=CS2

Introduction

Chemical Structure and Identification

2-Methyl-3-(thiophen-2-yl)aniline features an aniline core with a methyl substituent at position 2 and a thiophene ring attached at position 3. The presence of both the amine group and the thiophene heterocycle creates a molecule with interesting electronic distribution and reactivity patterns.

Basic Identification Parameters

ParameterValue
CAS Number546094-27-3
Molecular FormulaC₁₁H₁₁NS
Molecular Weight189.28 g/mol
IUPAC Name2-methyl-3-(thiophen-2-yl)aniline

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-3-(thiophen-2-yl)aniline determine its behavior in various applications and reaction conditions. Available data provides insights into its fundamental characteristics and handling requirements.

Physical Properties

PropertyDescription
Physical StateSolid
AppearanceNot explicitly specified in available data
SolubilityNot available in the provided data
Refractive IndexNot available in the provided data
Melting/Boiling PointNot specified in the available data

Chemical Properties and Stability

2-Methyl-3-(thiophen-2-yl)aniline exhibits stability under recommended storage conditions. The compound is noted to be stable under standard temperatures and pressures, making it suitable for various laboratory applications . The reactivity profile is influenced by both the amine group, which contributes nucleophilic character, and the thiophene ring, which affects the electronic distribution within the molecule.

PropertyDescription
StabilityStable under recommended temperatures and pressures
ReactivityLow reactivity under normal conditions
Incompatible MaterialsStrong oxidizing agents
Decomposition ProductsCarbon oxides, nitrogen oxides, sulfur oxides
Recommended StorageStore long-term in a cool, dry place

The compound should be stored in a cool, dry environment to ensure long-term stability . Under decomposition conditions, it may produce carbon oxides, nitrogen oxides, and sulfur oxides .

Synthetic ApproachKey ReagentsCatalyst SystemAdvantages/Limitations
Suzuki-Miyaura Coupling2-methyl-3-bromoaniline + 2-thienylboronic acidPd-based catalystsHigh selectivity, mild conditions
C-H Activation2-methylaniline + activated thiopheneTransition metal catalystsMore direct but potentially less selective
Nitro Reduction2-methyl-3-(thiophen-2-yl)nitrobenzeneReducing agents (e.g., Fe/HCl, H₂/Pd)Multiple steps but potentially higher yield

Applications and Biological Activities

Materials Science Applications

Compounds containing both thiophene and aniline moieties have found applications in materials science, particularly in:

  • Organic Electronics: Thiophene-based compounds are extensively used in conductive polymers and organic semiconductors. The aniline component could contribute to improved processability and novel electronic properties.

  • Dyes and Pigments: The electronic configuration of 2-Methyl-3-(thiophen-2-yl)aniline makes it potentially useful as a precursor for chromophores and colorants.

  • Functional Materials: The compound could serve as a monomer or building block for the synthesis of functional materials with specific electronic, optical, or mechanical properties.

Related Compounds and Structural Analogs

Several compounds structurally related to 2-Methyl-3-(thiophen-2-yl)aniline have been reported in the literature. These compounds provide context for understanding how structural variations might affect properties and applications.

Positional Isomers and Related Derivatives

CompoundStructural DifferenceCAS NumberReference
4-Methyl-3-(thiophen-2-yl)anilineMethyl group at position 4 instead of position 21247679-36-2
2-Methyl-6-(thiophen-3-yl)anilineThiophene at position 6 and connected through its position 32025266-21-9
3-(Thiophen-2-yl)anilineLacks the methyl group at position 292057-12-0
3-(2-Methylthiophen-3-yl)anilineMethyl group on the thiophene ring rather than on the aniline1599134-40-3

Studies on related compounds have shown that even minor structural modifications can lead to significant changes in biological activity . This structure-activity relationship is particularly important in medicinal chemistry applications.

ParameterInformationReference
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Skin EffectsMay cause inflammation characterized by itching, scaling, reddening
Acute ToxicityNot explicitly specified in available data

Stability and Reactivity

  • Conditions to avoid: Dust generation

  • Incompatible materials: Strong oxidizing agents

  • Hazardous decomposition products: Carbon oxides, nitrogen oxides, sulfur oxides

Research Gaps and Future Directions

Despite the potential applications of 2-Methyl-3-(thiophen-2-yl)aniline, several research gaps remain to be addressed:

  • Comprehensive Characterization: Detailed studies on the physical, spectroscopic, and electronic properties of the compound would enhance understanding of its behavior and potential applications.

  • Optimized Synthesis: Development of efficient, high-yield synthetic routes specifically for 2-Methyl-3-(thiophen-2-yl)aniline would facilitate its broader use in research and applications.

  • Biological Activity Screening: Systematic evaluation of the compound's biological activities, particularly as an antimicrobial or anticancer agent, would reveal its potential in medicinal chemistry.

  • Structure-Activity Relationships: Comparative studies with structural analogs could elucidate how specific structural features contribute to various properties and activities.

  • Materials Applications: Investigation of the compound's performance in organic electronics, sensors, or other materials applications could uncover valuable practical uses.

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